1-Fluoro-2-isopropoxybenzene
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Overview
Description
1-Fluoro-2-isopropoxybenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss various fluorobenzene derivatives and their chemical properties, which can be somewhat related to the compound . The papers cover a range of topics including the protonation of aromatic molecules, infrared spectroscopy of anionic hydrated fluorobenzenes, peptide synthesis using fluorinated reagents, and the crystal structure of fluorinated aromatic compounds .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is discussed in the context of peptide synthesis, where 2-Fluoro-1,3,5-trinitrobenzene is used as a condensing reagent for the preparation of dipeptides, including thyrotropin-releasing hormone and leucine-enkephalin . Although this does not directly relate to the synthesis of 1-Fluoro-2-isopropoxybenzene, it does provide insight into the reactivity of fluorinated aromatic compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is a subject of several studies. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋯F–C interactions, which are important for understanding the packing and interactions in solid-state structures . This information can be extrapolated to hypothesize about the potential molecular structure of 1-Fluoro-2-isopropoxybenzene.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds is highlighted in studies of protonation, where the fluoronium isomer of protonated fluorobenzene is investigated . Additionally, the reactions of fluoronitrobenzenes with sulphite and isopropoxide ions are explored, providing rate constants and Arrhenius parameters that reflect the reactivity of these compounds . These studies give a general idea of how the introduction of a fluorine atom can affect the chemical reactivity of aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are explored through various spectroscopic techniques. Infrared spectroscopy is used to investigate the structural motifs of anionic hydrated fluorobenzenes , while the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals is studied to understand the effects of chromophore aggregation and planarization . These studies provide valuable information on the spectroscopic properties and intermolecular interactions of fluorinated aromatic compounds, which could be relevant to the properties of 1-Fluoro-2-isopropoxybenzene.
Scientific Research Applications
Organometallic Chemistry and Catalysis
1-Fluoro-2-isopropoxybenzene, by virtue of its partially fluorinated benzene structure, plays a pivotal role in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms significantly alter the electron density of the benzene ring, making these compounds weakly coordinating solvents or readily displaced ligands in metal complexes. This property is exploited in the synthesis of well-defined complexes, where the strength of binding can vary with the degree of fluorination and the pattern of substitution. Furthermore, reactions involving C-H and C-F bond activation in the presence of reactive transition metal complexes are facilitated, underlining the compound's utility in organic synthesis and catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Radiochemistry and PET Imaging
The synthesis and application of fluorine-containing radiotracers in positron emission tomography (PET) imaging significantly benefit from compounds like 1-Fluoro-2-isopropoxybenzene. These compounds serve as precursors in the development of nucleophiles for synthesizing fluorine-18 labeled esters and ethers. The ease of preparation and high yield of these nucleophiles underscore their importance in creating effective PET tracers, facilitating the study of biodistribution and potential diagnostic applications in medical imaging (Pan et al., 2013).
Polymer Chemistry
1-Fluoro-2-isopropoxybenzene derivatives are used in polymer chemistry, particularly in the end-quenching of polyisobutylene polymerizations. This process allows for direct chain-end functionalization, demonstrating the compound's versatility in modifying polymer properties. Effective quenchers like isopropoxybenzene indicate the potential for targeted chemical modifications, paving the way for the synthesis of polymers with specific end-group functionalities (Morgan, Martínez-Castro, & Storey, 2010).
Environmental Science
In environmental science, the biodegradation of fluorinated compounds, including those structurally related to 1-Fluoro-2-isopropoxybenzene, is of significant interest. Studies on microbial strains capable of degrading fluorinated benzenes shed light on the potential for bioremediation strategies to address pollution by such organic pollutants. These findings highlight the environmental relevance of understanding and harnessing microbial pathways for the degradation of fluorinated aromatic compounds (Moreira et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-fluoro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDIOSJJYCFHRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-isopropoxybenzene |
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